![molecular formula C7H7N5O2S B040461 7-氨基-2-(甲硫基)[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸 CAS No. 113967-71-8](/img/structure/B40461.png)

7-氨基-2-(甲硫基)[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

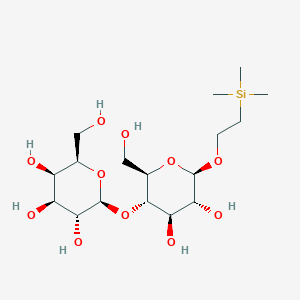

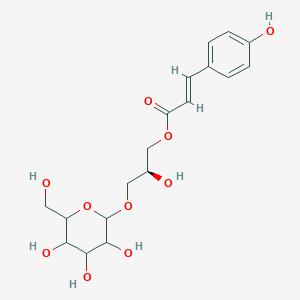

“7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 113967-71-8 . It has a molecular weight of 225.23 and its molecular formula is C7H7N5O2S . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CSC1=NN2C(=N1)N=CC(C(O)=O)=C2N . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

This compound has a melting point of 275°C . It is solid in its physical form .科学研究应用

Synthesis of Heterocyclic Compounds

The compound serves as a key precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These heterocycles are often found in natural products with significant biological activities . The presence of the triazolopyrimidine moiety is particularly important in the development of new drugs due to its structural similarity to several biologically active natural compounds.

Antimalarial Activity

Researchers have utilized this compound in the synthesis of dihydroorotate dehydrogenase inhibitors. These inhibitors have shown promising antimalarial activity, which is critical in the fight against malaria, a disease that affects millions worldwide .

Antiviral Research

The compound has been used to create molecules with potential antiviral activity. This is particularly relevant for the development of new treatments against various viral infections, including those caused by emerging and re-emerging viruses .

Cardiovascular Therapeutics

Compounds synthesized from this chemical have been investigated for their potential use in treating cardiovascular disorders. This includes research into new drugs that could help manage conditions such as hypertension and heart failure .

Diabetes Management

The compound has been part of studies aimed at creating new treatments for type 2 diabetes. This research is crucial as diabetes remains a major health challenge globally, affecting the quality of life of patients and increasing the risk of other complications .

Material Sciences

Beyond its applications in life sciences, this compound has also found use in material sciences. It contributes to the development of new materials with specific properties, which can be used in various industrial applications .

Influenza Virus Research

In the context of infectious diseases, derivatives of this compound have been identified as inhibitors of influenza virus RNA polymerase, which is essential for viral replication. This opens up possibilities for new antiviral drugs that can combat influenza outbreaks .

Metabolic Disorders

The compound has been involved in the discovery of new therapeutic targets for metabolic disorders. This includes research into fatty acid-binding proteins, which play a role in conditions like dyslipidemia and coronary heart disease .

安全和危害

作用机制

Target of Action

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with their targets and cause changes that lead to inhibition of certain biological processes .

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can affect various biochemical pathways, leading to downstream effects .

Result of Action

Compounds with a similar structure have shown moderate antiproliferative activities against cancer cells , and improved anti-inflammatory activity .

属性

IUPAC Name |

7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2S/c1-15-7-10-6-9-2-3(5(13)14)4(8)12(6)11-7/h2H,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVRZGGAFXBZNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C(=C(C=NC2=N1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379242 |

Source

|

| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

CAS RN |

113967-71-8 |

Source

|

| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in crystalline form?

A1: This compound exhibits interesting structural features depending on the solvent present during crystallization.

- Dimethylformamide (DMF) monosolvate: When crystallized with DMF, the compound forms a layered structure. These layers are held together by N...O hydrogen bonds between the carboxylic acid group of one molecule and the nitrogen atom of the DMF molecule in the adjacent layer [].

- Monohydrate: In the presence of water, the compound forms a monohydrate. This structure is characterized by a network of O...O and N...O hydrogen bonds, with water molecules playing a crucial role in bridging adjacent molecules. Additionally, weak π-π stacking interactions contribute to the overall stability of the three-dimensional supramolecular architecture [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)